molecular formula C9H9Cl2NO3 B3091234 2,3-Dichloro-L-tyrosine CAS No. 1217611-72-7

2,3-Dichloro-L-tyrosine

Cat. No.: B3091234
CAS No.: 1217611-72-7
M. Wt: 250.08 g/mol
InChI Key: CZMZPVRJCFFMGI-YFKPBYRVSA-N
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Description

2,3-Dichloro-L-tyrosine is a derivative of the amino acid L-tyrosine, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-L-tyrosine typically involves the chlorination of L-tyrosine. One common method is the reaction of L-tyrosine with chlorine gas in an aqueous solution, which results in the substitution of hydrogen atoms with chlorine atoms at the 2nd and 3rd positions of the benzene ring . The reaction conditions often include controlled temperature and pH to ensure selective chlorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove chlorine atoms, converting it back to L-tyrosine or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed:

Scientific Research Applications

2,3-Dichloro-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms involving halogenated aromatic compounds.

    Biology: Investigated for its role in protein modification and as a biomarker for oxidative stress and inflammation.

    Medicine: Explored for its potential therapeutic effects and as a diagnostic marker for certain diseases.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-L-tyrosine involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and proteins, leading to modifications that affect their function.

    Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling processes.

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-L-tyrosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-3-(2,3-dichloro-4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMZPVRJCFFMGI-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1C[C@@H](C(=O)O)N)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-L-tyrosine
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Reactant of Route 6
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